

Cyclopropanethiol: A Technical Guide to its Thermochemical Profile and Stability

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Introduction

Cyclopropanethiol, a sulfur-containing derivative of the smallest carbocyclic ring, presents a unique combination of high ring strain and the nucleophilic character of a thiol group. This duality makes it a molecule of significant interest in organic synthesis and medicinal chemistry. The inherent strain energy of the cyclopropane ring, estimated to be around 28 kcal/mol, renders it susceptible to ring-opening reactions, providing a versatile platform for the synthesis of functionalized acyclic compounds.[1] Conversely, reactions at the thiol group that preserve the three-membered ring offer pathways to novel cyclopropyl-containing molecules.

Understanding the thermochemical properties and stability of cyclopropanethiol is paramount for harnessing its synthetic potential and for predicting its behavior in complex chemical and biological systems. This technical guide provides a comprehensive overview of the available thermochemical data, stability, and relevant experimental methodologies for cyclopropanethiol.

Thermochemical Data

Direct experimental thermochemical data for **cyclopropanethiol**, such as its enthalpy of formation, entropy, and heat capacity, are not readily available in the current literature. However, computational studies and data from related compounds, primarily the parent cyclopropane molecule, offer valuable insights.



Computed and Estimated Properties

A microwave spectroscopy and quantum chemical study has provided some calculated properties for the gauche conformer of **cyclopropanethiol**, which is the most stable form.[2] These theoretical values, along with computed data from public databases, are summarized below. It is important to note that these are not experimentally determined values.

| Property | Value | Source |
|-------------------|----------------------------------|-----------------------|
| Molecular Weight | 74.15 g/mol | PubChem[2] |
| Molecular Formula | C ₃ H ₆ S | PubChem[2] |
| Dipole Moment (μ) | 5.06(16) × 10 ⁻³⁰ C m | Mokso et al., 2008[2] |
| XLogP3 | 1.1 | PubChem[2] |

Comparative Thermochemical Data of Cyclopropane

To appreciate the energetic landscape of **cyclopropanethiol**, it is instructive to consider the well-established thermochemical data for cyclopropane. The significant positive enthalpy of formation highlights the inherent instability of the three-membered ring due to ring strain.

| Property | Value (gas phase, 298.15 K) | Source |
|------------------------------|--|---------------------------|
| Enthalpy of Formation (ΔfH°) | +12.74 ± 0.14 kcal/mol (+53.3 ± 0.6 kJ/mol) | Prosen & Rossini, 1945[3] |
| Standard Molar Entropy (S°) | 237.5 J/mol·K | NIST WebBook[4] |
| Molar Heat Capacity (Cp) | 55.6 ± 1.0 J/mol·K | NIST WebBook[4] |

The introduction of a thiol group is expected to influence these values. While a precise experimental determination is pending, the energetic contribution of the thiol group can be estimated from group additivity schemes, though the high ring strain of the cyclopropyl group may lead to deviations from simple additivity.

Stability and Reactivity



The chemical stability and reactivity of **cyclopropanethiol** are dominated by two key features: the high ring strain of the cyclopropane ring and the nucleophilicity of the thiol group.

Ring Stability and Ring-Opening Reactions

The cyclopropane ring is characterized by C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to substantial angle strain.[1] This strain makes the C-C bonds weaker and more susceptible to cleavage compared to acyclic alkanes.[1] Consequently, **cyclopropanethiol** can undergo a variety of ring-opening reactions, particularly when subjected to electrophilic attack or radical conditions. For instance, reactions with strong acids or halogens can lead to the formation of 1,3-disubstituted propanes.

Reactions at the Thiol Group

The thiol group in **cyclopropanethiol** exhibits typical thiol reactivity. It is more acidic than the corresponding alcohol (cyclopropanol) and its conjugate base, the thiolate, is a potent nucleophile. This allows for a range of reactions that can occur while preserving the cyclopropane ring.

- S-Alkylation: The thiolate, generated by treatment with a base, can readily undergo Salkylation with alkyl halides to form cyclopropyl sulfides.
- Oxidation: The thiol group can be oxidized to various sulfur oxidation states. Mild oxidizing
 agents, such as iodine or hydrogen peroxide, can yield the corresponding disulfide,
 dicyclopropyl disulfide. Stronger oxidizing agents can lead to the formation of
 cyclopropanesulfinic acid or cyclopropanesulfonic acid.

The interplay between ring-opening and thiol-specific reactions is a key aspect of the chemistry of **cyclopropanethiol** and can be controlled by the choice of reagents and reaction conditions.

The following diagram illustrates the primary reactivity pathways of **cyclopropanethiol**.

Caption: Reactivity of Cyclopropanethiol.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of **cyclopropanethiol** are not explicitly available. However, based on established methods for the



synthesis of cyclopropanes and thiols, as well as standard analytical techniques, the following protocols can be proposed.

Proposed Synthesis of Cyclopropanethiol

The synthesis of **cyclopropanethiol** can be envisioned as a two-step process: the formation of a suitable cyclopropyl halide followed by nucleophilic substitution with a thiolating agent.

Step 1: Synthesis of Cyclopropyl Bromide via Simmons-Smith Cyclopropanation of Vinyl Bromide

This step would involve the cyclopropanation of vinyl bromide using a zinc carbenoid, a modification of the Simmons-Smith reaction.

- Materials: Diiodomethane, Zinc-Copper couple, Vinyl Bromide, Diethyl ether (anhydrous).
- Procedure:
 - Activate the Zinc-Copper couple.
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the activated Zinc-Copper couple and anhydrous diethyl ether.
 - Slowly add a solution of diiodomethane in diethyl ether to the flask.
 - After the formation of the carbenoid, cool the reaction mixture and slowly add vinyl bromide.
 - Allow the reaction to proceed to completion, monitoring by Gas Chromatography (GC).
 - Work-up the reaction by quenching with a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclopropyl bromide.
 - Purify the cyclopropyl bromide by distillation.



Step 2: Synthesis of Cyclopropanethiol from Cyclopropyl Bromide

This step involves the reaction of cyclopropyl bromide with a sulfur nucleophile, such as sodium hydrosulfide.

- Materials: Cyclopropyl Bromide, Sodium Hydrosulfide (NaSH), Ethanol.
- Procedure:
 - In a round-bottom flask, dissolve sodium hydrosulfide in ethanol.
 - Add the purified cyclopropyl bromide to the solution.
 - Heat the reaction mixture under reflux and monitor its progress by GC.
 - After completion, cool the reaction mixture and pour it into water.
 - Acidify the aqueous solution carefully with a dilute acid (e.g., HCl) to protonate the thiolate.
 - Extract the product with a suitable organic solvent (e.g., diethyl ether).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
 - Purify the resulting cyclopropanethiol by distillation.

The following diagram outlines the proposed synthetic workflow.

Caption: Synthetic Workflow for **Cyclopropanethiol**.

Proposed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

 ¹H NMR: The proton NMR spectrum of cyclopropanethiol is expected to show complex multiplets for the cyclopropyl protons in the upfield region, characteristic of strained rings.
 The thiol proton would appear as a singlet or a triplet (if coupled to adjacent protons, which is unlikely here), and its chemical shift would be sensitive to concentration and solvent.



• 13C NMR: The carbon NMR spectrum should display signals for the methine carbon attached to the thiol group and the methylene carbons of the cyclopropane ring. The chemical shifts will be influenced by the ring strain and the electronegativity of the sulfur atom.

Gas Chromatography-Mass Spectrometry (GC-MS)

- GC: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) can be used to assess the purity of the synthesized cyclopropanethiol. The retention time will be dependent on the column and the temperature program.
- MS: The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak (M+) at m/z = 74. The fragmentation pattern would likely involve the loss of the thiol group and fragmentation of the cyclopropane ring.

The following diagram illustrates a typical analytical workflow for the characterization of synthesized **cyclopropanethiol**.

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